molecular formula C12H16N2 B133250 1-Butyl-4-methylbenzimidazole CAS No. 156725-73-4

1-Butyl-4-methylbenzimidazole

Cat. No. B133250
M. Wt: 188.27 g/mol
InChI Key: KGMXHMBSSATBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-4-methylbenzimidazole (BMB) is a heterocyclic organic compound that belongs to the family of benzimidazoles. It is a white, crystalline powder with a molecular weight of 191.29 g/mol. BMB has gained significant attention in recent years due to its potential applications in various fields, including medicine, materials science, and catalysis.

Mechanism Of Action

The mechanism of action of 1-Butyl-4-methylbenzimidazole is not fully understood, but it is believed to involve the inhibition of various inflammatory pathways, including the NF-κB and MAPK pathways. 1-Butyl-4-methylbenzimidazole has also been shown to scavenge free radicals and inhibit oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.

Biochemical And Physiological Effects

1-Butyl-4-methylbenzimidazole has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-Butyl-4-methylbenzimidazole has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

1-Butyl-4-methylbenzimidazole has several advantages for use in laboratory experiments, including its high purity and stability. However, one limitation of 1-Butyl-4-methylbenzimidazole is its relatively low solubility in water, which may limit its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for research on 1-Butyl-4-methylbenzimidazole, including the development of more efficient synthesis methods, the investigation of its potential applications in catalysis and materials science, and the exploration of its mechanisms of action and potential therapeutic uses. Additionally, further studies are needed to evaluate the safety and efficacy of 1-Butyl-4-methylbenzimidazole in humans.

Synthesis Methods

1-Butyl-4-methylbenzimidazole can be synthesized through several different methods, including the reaction of o-phenylenediamine with butyl aldehyde, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 4-methylbenzyl chloride with potassium cyanide, followed by hydrolysis with hydrochloric acid.

Scientific Research Applications

1-Butyl-4-methylbenzimidazole has been widely studied for its potential applications in medicine. Studies have shown that 1-Butyl-4-methylbenzimidazole exhibits significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. 1-Butyl-4-methylbenzimidazole has also been shown to have potential anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.

properties

CAS RN

156725-73-4

Product Name

1-Butyl-4-methylbenzimidazole

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-butyl-4-methylbenzimidazole

InChI

InChI=1S/C12H16N2/c1-3-4-8-14-9-13-12-10(2)6-5-7-11(12)14/h5-7,9H,3-4,8H2,1-2H3

InChI Key

KGMXHMBSSATBJI-UHFFFAOYSA-N

SMILES

CCCCN1C=NC2=C(C=CC=C21)C

Canonical SMILES

CCCCN1C=NC2=C(C=CC=C21)C

synonyms

1H-Benzimidazole,1-butyl-4-methyl-(9CI)

Origin of Product

United States

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